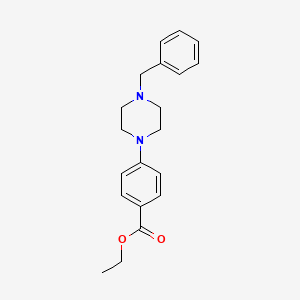

Ethyl 4-(4-benzylpiperazin-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(4-benzylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-2-24-20(23)18-8-10-19(11-9-18)22-14-12-21(13-15-22)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFAIWBZMTUTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563781 | |

| Record name | Ethyl 4-(4-benzylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94038-25-2 | |

| Record name | Ethyl 4-(4-benzylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)benzoate typically involves the reaction of 4-(4-benzylpiperazin-1-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Potential Chemical Reactions

The compound’s reactivity is governed by its ester group and piperazine moiety.

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions:

Table 2: Hydrolysis Pathways

| Condition | Reagents | Product | Application |

|---|---|---|---|

| Acidic (H₃O⁺) | H₂SO₄, H₂O, reflux | 4-(4-Benzylpiperazin-1-yl)benzoic acid | Precursor for DGAT inhibitors |

| Basic (OH⁻) | NaOH, ethanol, Δ | Sodium carboxylate derivative | Salt formation for solubility |

The acidic route retains the piperazine-benzyl group intact, while alkaline hydrolysis risks partial decomposition of the base-sensitive benzylpiperazine .

Piperazine Ring Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

Table 3: Substitution Reactions

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halides, NaH, DMF | Quaternary ammonium derivatives | Enhanced lipophilicity |

| N-Acylation | Acetyl chloride, Et₃N | Amide analogs | Stabilizes ring conformation |

For example, treatment with methyl iodide in DMF introduces methyl groups at the piperazine nitrogen, altering steric and electronic properties.

Oxidation and Reduction

Oxidation : The benzyl group is susceptible to oxidation with KMnO₄ or CrO₃, yielding 4-(piperazin-1-yl)benzoic acid derivatives.

Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group, generating piperazine-free intermediates .

Stability and Degradation

The compound degrades under prolonged exposure to:

-

Light : Photooxidation of the benzylpiperazine moiety.

-

High pH (>10) : Ester hydrolysis accelerates, with < 2 h at pH 12.

Spectroscopic Characterization

Critical data for reaction monitoring:

Scientific Research Applications

Ethyl 4-(4-benzylpiperazin-1-yl)benzoate is a chemical compound with several applications, primarily in the synthesis of pharmaceuticals and as an intermediate in chemical reactions . Its primary uses stem from its molecular structure, which includes a benzoate core, a piperazine moiety, and a benzyl group, allowing it to participate in various chemical reactions and interactions.

Synthesis and Chemical Reactions

Synthesis of Piperazine Derivatives

this compound serves as a key starting material in the synthesis of piperazine derivatives . Piperazines are important building blocks in many pharmaceuticals due to their ability to enhance the aqueous solubility of compounds .

The preparation of this compound involves a direct reaction between 1-benzylpiperazine hydrochloride and ethyl 4-fluorobenzoate . The process typically involves:

- Mixing ethyl 4-fluorobenzoate and 1-benzylpiperazine hydrochloride in N,N-dimethylformamide .

- Stirring and refluxing the solution at 433 K (160 °C) for 16 hours .

- Pouring the reaction mixture into stirring water and filtering off the solid .

- Recrystallizing the solid with isopropanol to obtain the final product .

Chemical Reactions

this compound can undergo several chemical reactions that enable the introduction or modification of functional groups. These reactions include:

- Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce additional functional groups or modify existing ones.

- Reduction: Reduction reactions can convert nitro groups to amines using reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

- Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings, using halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines or thiols.

Applications in Scientific Research

DGAT Inhibitors

this compound is used as an intermediate in the synthesis of diacylglycerol acyltransferase (DGAT) inhibitors, particularly DGAT1 inhibitors . DGAT enzymes play a crucial role in the synthesis of triglycerides, and their inhibition is a target for treating metabolic disorders .

Antimalarial Agents

Piperazine-containing compounds, including derivatives of this compound, have been explored for their antimalarial activity . Attaching a piperazinyl moiety to quinolones can enhance their aqueous solubility and thus improve their efficacy as antimalarial agents .

FUBP1 Inhibitors

Anthranilic acid derivatives, which may be synthesized using this compound as a building block, have been identified as inhibitors of far upstream binding protein 1 (FUBP1) . FUBP1 is a protein involved in cancer cell growth, making it a potential target for cancer therapy . These derivatives have shown promise in reducing the growth of pancreatic cancer cells .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

*Similarity scores based on structural alignment algorithms (source: ).

Biological Activity

Ethyl 4-(4-benzylpiperazin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article presents a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a benzoate structure with a piperazine moiety. The synthesis typically involves the reaction of 1-benzylpiperazine with ethyl 4-bromobenzoate, leading to the formation of the target compound through nucleophilic substitution reactions.

Antiplatelet Activity

One of the notable biological activities associated with this compound is its antiplatelet effect. Research has indicated that derivatives of this compound can inhibit platelet aggregation mediated by protease-activated receptor 4 (PAR4). For instance, studies have shown that certain analogs exhibit significant inhibition of PAR4-mediated platelet aggregation, which is critical for developing new antiplatelet agents .

Anti-inflammatory and Analgesic Properties

In addition to its antiplatelet activity, compounds structurally related to this compound have demonstrated anti-inflammatory and analgesic properties. For example, derivatives synthesized from this framework have been evaluated for their ability to reduce inflammation and pain in various models, suggesting potential therapeutic applications in treating inflammatory diseases.

Arachidonic Acid Lipoxygenase Inhibition

Recent studies have explored the inhibition of arachidonic acid lipoxygenase (ALOX15) by benzylpiperazine derivatives. The inhibition of ALOX15 is significant due to its role in promoting ferroptosis in tumor cells. Compounds with similar structures to this compound have been identified as potential inhibitors, indicating a broader scope of biological activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperazine-containing compounds suggest that specific structural modifications can enhance biological activity. For instance, variations in the substituents on the piperazine ring or the benzoate moiety can significantly influence the potency and selectivity of these compounds against various biological targets .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzoate with piperazine | Antiplatelet, anti-inflammatory |

| Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | Amino group addition | Analgesic, peripheral n-cholinolytic |

| Ethyl 4-(1-benzylindazol-3-yl)benzoate | Indazole moiety | Potent PAR4 antagonist |

Case Studies

Case Study 1: Antiplatelet Activity Assessment

In a study evaluating various derivatives for their antiplatelet effects, this compound showed promising results in inhibiting PAR4-mediated platelet activation. The findings suggest that this compound could serve as a lead for developing new antiplatelet therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The results indicated that modifications to the benzene ring could enhance the anti-inflammatory efficacy, providing insights into optimizing these compounds for therapeutic use against inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(4-benzylpiperazin-1-yl)benzoate, and how is reaction progress monitored?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 4-benzylpiperazine with a functionalized benzoate ester. Key steps include nucleophilic substitution or condensation under reflux conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization. Final purification employs column chromatography (e.g., silica gel, ethyl acetate/hexane gradient). Structural validation uses ¹H/¹³C-NMR, FT-IR (for ester and piperazine functional groups), and elemental analysis for composition verification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Identifies proton environments (e.g., aromatic protons, ester carbonyl, piperazine methylene groups).

- FT-IR : Confirms ester C=O (~1700 cm⁻¹) and tertiary amine (piperazine) stretches.

- Elemental Microanalysis : Validates empirical formula (e.g., C, H, N content).

- Mass Spectrometry (ESI-TOF) : Determines molecular ion peaks and fragmentation patterns.

Data inconsistencies (e.g., unexpected peaks) require repeating analyses under standardized conditions or using deuterated solvents to resolve splitting artifacts .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is performed using a suitable diffractometer (Mo/Kα radiation). Data collection at low temperatures (e.g., 200 K) reduces thermal motion artifacts. Structure solution uses direct methods (e.g., SHELXT), followed by refinement with SHELXL to model hydrogen bonding, piperazine ring puckering, and torsional angles. Key parameters:

- R-factor : Aim for < 0.05 for high-resolution data.

- Disorder Modeling : Apply PART commands for disordered benzyl or ester groups.

Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. How does the electronic structure of this compound influence its binding affinity to biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Computational studies (DFT or molecular docking) evaluate the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For experimental validation:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.

- Radioligand Displacement Assays : Quantify IC₅₀ values using tritiated or fluorescent probes.

Compare results with derivatives lacking the benzylpiperazine moiety to isolate electronic effects .

Q. How can researchers resolve contradictions in reactivity data between this compound and structurally similar piperazine derivatives?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary solvents (polar aprotic vs. protic), catalysts (e.g., Pd for cross-coupling), and stoichiometry.

- Kinetic Studies : Use in situ FT-IR or HPLC to track reaction rates.

- Statistical Analysis : Apply ANOVA or multivariate regression to identify dominant factors (e.g., steric hindrance from the benzyl group vs. electronic effects).

Refer to comparative studies, such as resin cement reactivity with ethyl 4-(dimethylamino)benzoate, which highlight amine concentration and co-initiator interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.